molecular formula C7H4Cl2O B127699 2,3-Dichlorobenzaldehyde CAS No. 6334-18-5

2,3-Dichlorobenzaldehyde

Cat. No.: B127699
CAS No.: 6334-18-5
M. Wt: 175.01 g/mol
InChI Key: LLMLNAVBOAMOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorobenzaldehyde is an organic compound with the molecular formula C₇H₄Cl₂O. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its use in various chemical syntheses and industrial applications due to its reactivity and functional properties .

Biochemical Analysis

Biochemical Properties

2,3-Dichlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases and other organic compounds . It interacts with enzymes and proteins through its aldehyde functional group, which can form covalent bonds with amino groups in proteins. This interaction can lead to the formation of Schiff bases, which are important intermediates in various biochemical pathways . Additionally, this compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, this compound can inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including increased oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . For example, high doses of this compound can cause oxidative damage to tissues and organs, leading to inflammation and cell death . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation . The compound can be metabolized by enzymes such as aldehyde dehydrogenases, which convert it to its corresponding carboxylic acid . This metabolic conversion can affect the levels of metabolites and the overall metabolic flux within cells . Additionally, this compound can interact with cofactors such as NAD+ and NADH, influencing redox reactions and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other proteins involved in metabolic processes . This localization can influence the compound’s biochemical activity and its effects on cellular function .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 2,3-dichlorobenzoic acid.

    Reduction: Reduction reactions can convert it to 2,3-dichlorobenzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products:

Scientific Research Applications

2,3-Dichlorobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichlorobenzaldehyde
  • 2,6-Dichlorobenzaldehyde
  • 3,4-Dichlorobenzaldehyde
  • 3,5-Dichlorobenzaldehyde

Comparison: 2,3-Dichlorobenzaldehyde is unique due to the position of the chlorine atoms, which affects its reactivity and physical properties. For example, 2,4-dichlorobenzaldehyde has chlorine atoms at the 2nd and 4th positions, leading to different steric and electronic effects compared to this compound .

Properties

IUPAC Name

2,3-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMLNAVBOAMOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064239
Record name 2,3-Dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6334-18-5, 31155-09-6
Record name 2,3-Dichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6334-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031155096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2,3-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dichlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DICHLOROBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6GN7Q4PCS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The procedure of Example I was repeated, but this time cobalt (II) acetate tetrahydrate (0.012 moles), sodium bromide (0.05 moles), dichlorotoluene (0.074 moles), acetic acid (100 g) and hydrogen peroxide (70%, 0.68 moles) were used and the reaction was performed at 90° C. for three hours. The final reaction mixture, analysed by HPLC, revealed that 66.0% of the dichlorotoluene had been consumed, yielding products including dichlorobenzaldehyde (15.2% yield) and dichlorobenzoic acid (23.8% yield).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.074 mol
Type
reactant
Reaction Step Two
Quantity
0.68 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0.012 mol
Type
catalyst
Reaction Step Six
Yield
15.2%
Yield
23.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichlorobenzaldehyde
Reactant of Route 2
2,3-Dichlorobenzaldehyde
Reactant of Route 3
2,3-Dichlorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,3-Dichlorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,3-Dichlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,3-Dichlorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.